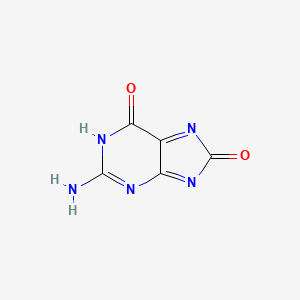
2-Amino-1H-purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-purine-6,8-dione is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is a heterocyclic aromatic organic molecule, which means it contains a ring structure composed of carbon and nitrogen atoms. The presence of amino and keto groups in its structure makes it a versatile compound in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purine-6,8-dione typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For example, starting with a precursor like 2,6-diaminopurine, the compound can be synthesized through a series of reactions involving oxidation and cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-purine-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
2-Amino-1H-purine-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in DNA and RNA structures, as well as its potential as a mutagenic agent.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs due to its ability to interfere with nucleic acid metabolism
Industry: It is used in the manufacture of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-1H-purine-6,8-dione involves its interaction with various molecular targets and pathways. In biological systems, it can incorporate into nucleic acids, leading to mutations and disruptions in DNA replication and transcription. This property is exploited in anticancer and antiviral therapies, where the compound interferes with the proliferation of malignant cells or viruses .
Comparison with Similar Compounds
Similar Compounds
Xanthine: Another purine derivative with similar structural features but different biological activities.
Caffeine: A well-known stimulant that shares the purine ring structure but has additional methyl groups.
Theobromine: Found in chocolate, it has a similar structure but different pharmacological effects
Uniqueness
What sets 2-Amino-1H-purine-6,8-dione apart from these similar compounds is its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
82014-86-6 |
|---|---|
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
2-amino-1H-purine-6,8-dione |
InChI |
InChI=1S/C5H3N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12) |
InChI Key |
UBKVUFQGVWHZIR-UHFFFAOYSA-N |
Canonical SMILES |
C12=NC(=O)N=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
![1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)
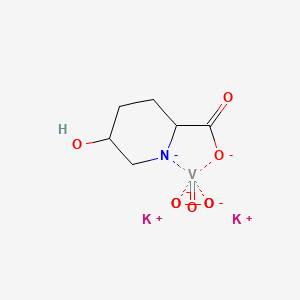
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
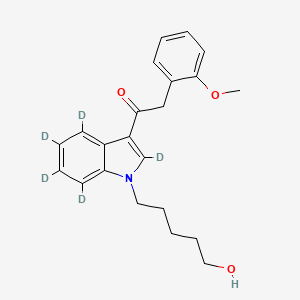
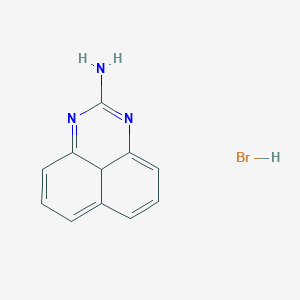
![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)

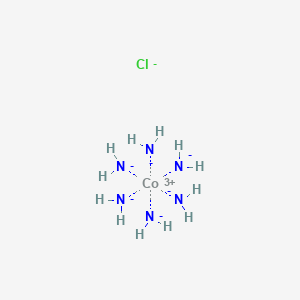
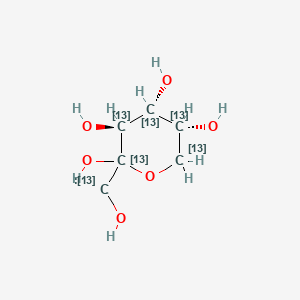
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
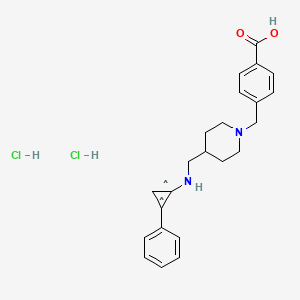
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)

